molecular formula C19H17BrN2O3S2 B11371047 Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate

Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate

Cat. No.: B11371047
M. Wt: 465.4 g/mol
InChI Key: ORASVBGNPOOVOV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. The presence of bromophenyl and dimethylthiazole groups in the compound suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the dimethylthiazole group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of organic electronic materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The bromophenyl and dimethylthiazole groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate
  • Ethyl 4-(4-methylphenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-2-(2,4-dimethylthiazole-5-carboxamido)thiophene-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties. This may result in different reactivity and biological activity compared to its analogs with other substituents.

Properties

Molecular Formula

C19H17BrN2O3S2

Molecular Weight

465.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H17BrN2O3S2/c1-4-25-19(24)15-14(12-5-7-13(20)8-6-12)9-26-18(15)22-17(23)16-10(2)21-11(3)27-16/h5-9H,4H2,1-3H3,(H,22,23)

InChI Key

ORASVBGNPOOVOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=C(N=C(S3)C)C

Origin of Product

United States

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